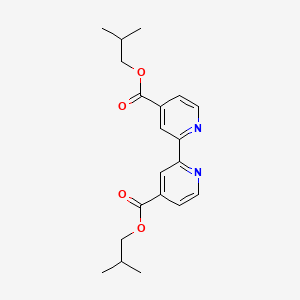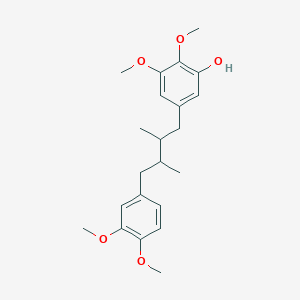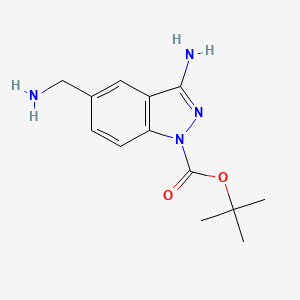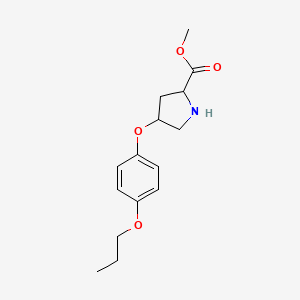
Diisobutyl 2,2'-bipyridine-4,4'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisobutyl 2,2’-bipyridine-4,4’-dicarboxylate can be synthesized through the esterification of 2,2’-bipyridine-4,4’-dicarboxylic acid with isobutyl alcohol in the presence of a suitable catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of diisobutyl 2,2’-bipyridine-4,4’-dicarboxylate involves large-scale esterification processes using continuous flow reactors to ensure high yield and purity . The process is optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Diisobutyl 2,2’-bipyridine-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2,2’-bipyridine-4,4’-dicarboxylic acid.
Reduction: Diisobutyl 2,2’-bipyridine-4,4’-diol.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Diisobutyl 2,2’-bipyridine-4,4’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential in biological imaging and as a fluorescent probe.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of dye-sensitized solar cells and other photovoltaic devices.
Mechanism of Action
The mechanism of action of diisobutyl 2,2’-bipyridine-4,4’-dicarboxylate involves its ability to coordinate with metal ions through its nitrogen atoms . This coordination forms stable complexes that can participate in various catalytic and photochemical processes . The molecular targets include transition metal ions, and the pathways involved often relate to electron transfer and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diisobutyl 2,2’-bipyridine-4,4’-dicarboxylate is unique due to its specific ester groups, which provide distinct solubility and reactivity properties compared to its dimethyl and diethyl counterparts . These properties make it particularly suitable for applications in dye-sensitized solar cells and other specialized fields .
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-methylpropyl 2-[4-(2-methylpropoxycarbonyl)pyridin-2-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-13(2)11-25-19(23)15-5-7-21-17(9-15)18-10-16(6-8-22-18)20(24)26-12-14(3)4/h5-10,13-14H,11-12H2,1-4H3 |
InChI Key |
HAJMXMJHEZUCJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester)](/img/structure/B12105292.png)
![2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid](/img/structure/B12105304.png)




![[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B12105326.png)
![4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid](/img/structure/B12105333.png)

![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)
![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)

